

physical and chemical properties of (2-Fluoro-6-nitrophenyl)methanol isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-6-nitrophenyl)methanol

Cat. No.: B1394091

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(2-Fluoro-6-nitrophenyl)methanol** and its Isomers

Abstract

Fluorinated nitroaromatic compounds are pivotal building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and nitro groups into an aromatic scaffold can significantly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of **(2-Fluoro-6-nitrophenyl)methanol** and its structural isomers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective utilization of these versatile chemical intermediates.

Introduction: The Significance of Fluoronitroaromatic Scaffolds

The unique combination of a fluorine atom and a nitro group on a phenyl ring creates a powerful synthon for organic synthesis. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, influencing the acidity of nearby protons and the reactivity of the aromatic ring. Concurrently, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for

nucleophilic aromatic substitution (SNAr) reactions.[\[2\]](#) The hydroxymethyl group (-CH₂OH) provides a reactive handle for a wide array of subsequent chemical transformations, including oxidation, esterification, and etherification.

This guide focuses on **(2-Fluoro-6-nitrophenyl)methanol** and its constitutional isomers, which share the molecular formula C₇H₆FNO₃. Understanding the distinct properties of each isomer is critical for their targeted application in complex molecule synthesis.

Physicochemical Properties of (Fluoronitrophenyl)methanol Isomers

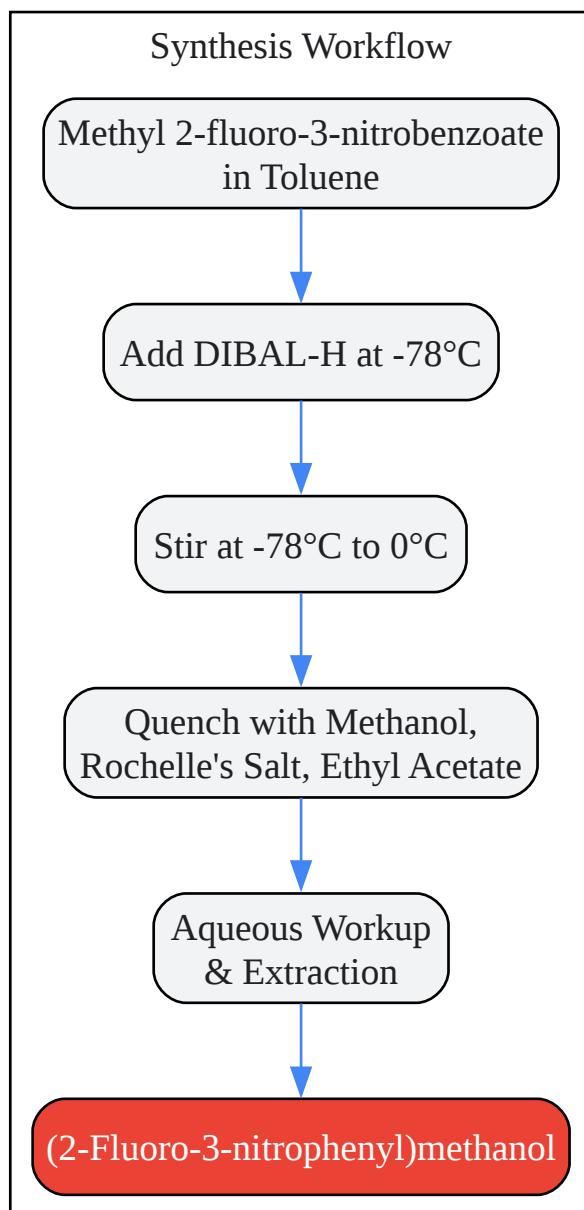
The positional arrangement of the fluoro, nitro, and methanol substituents on the benzene ring profoundly impacts the physical and chemical properties of each isomer. The following table summarizes the key data for **(2-Fluoro-6-nitrophenyl)methanol** and its common isomers.

Property	(2-Fluoro-6-nitrophenyl)methanol	(2-Fluoro-5-nitrophenyl)methanol	(4-Fluoro-2-nitrophenyl)methanol	(2-Fluoro-3-nitrophenyl)methanol
CAS Number	1643-60-3[3]	63878-73-9[4]	1043416-40-5[5]	946126-95-0[6]
Molecular Formula	C ₇ H ₆ FNO ₃ [3]	C ₇ H ₆ FNO ₃ [4]	C ₇ H ₆ FNO ₃ [5]	C ₇ H ₆ FNO ₃ [6]
Molecular Weight	171.13 g/mol [3]	171.13 g/mol [4]	171.13 g/mol [5]	171.13 g/mol [6]
Physical Form	Solid[7]	Not specified	Not specified	Brown Oil[6]
Boiling Point	52-53 °C[7]	Not specified	Not specified	Not specified
Synonyms	2-Fluoro-6-nitrobenzyl alcohol; 3-Fluoro-2-(hydroxymethyl)nitrobenzene[7]	2-Fluoro-5-nitrobenzyl alcohol[4]	4-Fluoro-2-nitrobenzyl alcohol[5]	Not specified
InChIKey	RHZFPVDHVXU SND-UHFFFAOYSA-N[7]	IFIQUOYJVOST FH-UHFFFAOYSA-N[4]	Not specified	Not specified

Synthesis and Reactivity

The synthesis of (fluoronitrophenyl)methanol isomers typically involves the reduction of the corresponding benzoic acid or ester derivatives. The choice of starting material and reaction conditions is critical to achieving high yields and purity.

General Synthetic Approach: Reduction of Benzoic Acid Esters


A common and effective method for synthesizing these alcohols is the reduction of the corresponding methyl fluoronitrobenzoate esters. Diisobutylaluminium hydride (DIBAL-H) is a

frequently used reducing agent for this transformation, as it can selectively reduce the ester to the alcohol without affecting the nitro group.

Below is a representative protocol for the synthesis of (2-Fluoro-3-nitrophenyl)methanol.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[6]

- **Reaction Setup:** Dissolve methyl 2-fluoro-3-nitrobenzoate (1 equivalent) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Addition of Reducing Agent:** Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5 equivalents) to the cooled solution. The slow addition is crucial to control the exothermic reaction.
- **Reaction Monitoring:** Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Cool the reaction mixture back down to -78 °C. Carefully quench the reaction by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.
- **Workup:** Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete quenching and precipitation of aluminum salts.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate ($MgSO_4$). Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. In this specific preparation, (2-Fluoro-3-nitrophenyl)methanol was obtained as a brown oil in 95% yield.[6]

[Click to download full resolution via product page](#)

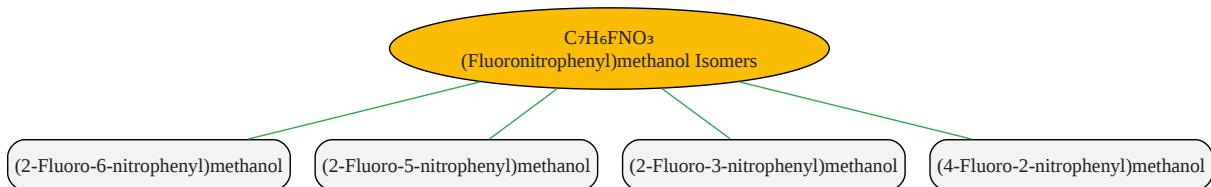
Caption: Synthetic workflow for (2-Fluoro-3-nitrophenyl)methanol.

Key Reactivity Insights

- Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group and the fluorine atom (a good leaving group) makes the aromatic ring susceptible to SNAr. The positions ortho and para to the nitro group are particularly activated. This

reactivity is a cornerstone for introducing nucleophiles such as amines, alkoxides, or thiolates to build more complex molecular architectures.

- **Hydroxymethyl Group Transformations:** The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO). It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.


Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized isomers.

- **^1H NMR:** The proton NMR spectrum provides valuable information about the substitution pattern on the aromatic ring. For (2-Fluoro-3-nitrophenyl)methanol, the aromatic protons appear as multiplets around δ 7.31-7.95 ppm, and the benzylic protons of the $-\text{CH}_2\text{OH}$ group appear as a singlet around δ 4.87 ppm.[6]
- **^{13}C NMR & ^{19}F NMR:** These techniques provide further structural confirmation by showing the chemical shifts of the carbon and fluorine atoms, respectively.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound, confirming the molecular formula.
- **Infrared (IR) Spectroscopy:** Shows characteristic absorption bands for the $-\text{OH}$ group (broad peak $\sim 3300 \text{ cm}^{-1}$), the C-F bond, and the nitro group (strong peaks $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$).

Isomeric Relationships and Structural Diversity

The various isomers of (fluoronitrophenyl)methanol serve as distinct building blocks, each offering a unique spatial arrangement of reactive sites.

[Click to download full resolution via product page](#)

Caption: Structural isomers of (Fluoronitrophenyl)methanol.

Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

Hazard Identification

Based on available safety data sheets, these compounds are generally classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

- (2-Fluoro-5-nitrophenyl)methanol: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4]
- General Precautions: Many related nitroaromatic compounds are classified as acute toxins. For instance, some are labeled as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

Recommended Handling Procedures

- Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.^[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[8]

- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

- Store containers tightly closed in a dry, cool, and well-ventilated place.[8]
- Keep away from strong oxidizing agents and strong acids.[8]
- Some related compounds are light-sensitive and should be stored accordingly.

Conclusion

(2-Fluoro-6-nitrophenyl)methanol and its isomers are high-value chemical intermediates with significant potential in drug discovery and fine chemical synthesis. Their unique electronic and steric properties, governed by the interplay of the fluoro, nitro, and hydroxymethyl groups, provide a versatile platform for constructing complex molecular targets. A thorough understanding of their specific physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging their full synthetic potential in a safe and efficient manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. nbino.com [nbino.com]
2. tandfonline.com [tandfonline.com]
3. chemscene.com [chemscene.com]
4. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. chemscene.com [chemscene.com]
6. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-6-nitrobenzyl alcohol | 1643-60-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of (2-Fluoro-6-nitrophenyl)methanol isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394091#physical-and-chemical-properties-of-2-fluoro-6-nitrophenyl-methanol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com